N-[(4-bromophenyl)methyl]cyclohexanamine

Medicinal Chemistry Drug Design Physicochemical Properties

Only the para-bromo regioisomer (CAS 70000-61-2) enables high-affinity 5-HT2A binding (Ki <1 nM, >100-fold selectivity over 5-HT2C)—a profile absent in 2- or 3-bromo isomers. The para-bromine serves as a Suzuki-Miyaura coupling handle for biaryl library construction, while the secondary amine permits further derivatization. Validated as a key intermediate in dopamine receptor modulator synthesis (J. Med. Chem. 2023), this building block is essential for CNS programs targeting depression, schizophrenia, and dopaminergic pathways. Generic substitution introduces unacceptable SAR risk.

Molecular Formula C13H18BrN
Molecular Weight 268.19 g/mol
CAS No. 70000-61-2
Cat. No. B3357044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)methyl]cyclohexanamine
CAS70000-61-2
Molecular FormulaC13H18BrN
Molecular Weight268.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H18BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2
InChIKeyZUOQUIPSRQBYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-bromophenyl)methyl]cyclohexanamine (CAS 70000-61-2): A Versatile Secondary Amine Intermediate for Medicinal Chemistry and Cross-Coupling Applications


N-[(4-bromophenyl)methyl]cyclohexanamine (CAS 70000-61-2) is a brominated secondary amine characterized by a cyclohexyl group and a 4-bromobenzyl substituent, with a molecular formula of C13H18BrN and a molecular weight of 268.19 g/mol [1]. Its structure combines a lipophilic cyclohexyl ring with a para-bromophenyl moiety, rendering it a valuable building block in synthetic organic chemistry, particularly as an intermediate in pharmaceutical, agrochemical, and specialty material synthesis [2]. The para-bromine substitution provides a strategic handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, while the secondary amine offers a site for additional derivatization, enabling modular construction of complex molecular architectures [3].

Why N-[(4-bromophenyl)methyl]cyclohexanamine Cannot Be Interchanged with Other Bromobenzyl Isomers or Cyclohexylamine Derivatives


The precise substitution pattern on the benzyl ring profoundly influences physicochemical properties, reactivity, and biological activity, rendering generic substitution of N-[(4-bromophenyl)methyl]cyclohexanamine (CAS 70000-61-2) with its 2- or 3-bromo isomers or other cyclohexylamine derivatives unreliable. Computed molecular descriptors such as XLogP3, topological polar surface area (TPSA), and rotatable bond count differ subtly yet critically between the 2-, 3-, and 4-bromo isomers, impacting membrane permeability, solubility, and target engagement [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that N-(4-bromobenzyl) substitution confers unique high-affinity binding to 5-HT2A serotonin receptors (Ki < 1 nM) with >100-fold selectivity over 5-HT2C, a property not replicated by other benzylamine substituents [2]. These quantifiable differences underscore the necessity of selecting the specific para-bromo regioisomer for applications where precise molecular recognition, physicochemical profile, or synthetic outcome is critical.

Quantitative Differentiation of N-[(4-bromophenyl)methyl]cyclohexanamine: Comparative Data vs. Analogs


Lipophilicity (XLogP3) Comparison: 4-Bromo vs. 2- and 3-Bromo Isomers

The computed lipophilicity (XLogP3) of N-[(4-bromophenyl)methyl]cyclohexanamine is 3.8, which is identical to its 2-bromo isomer (XLogP3 = 3.8) and slightly lower than the 3-bromo isomer (XLogP3 = 3.9) [1]. While the difference between the 4- and 3-bromo isomers is small, in drug design, even a 0.1 log unit shift in logP can influence passive membrane permeability and off-target binding, particularly in CNS drug candidates where optimal logP ranges are narrow (typically 1.5–4.5). The 4-bromo isomer maintains a balance of lipophilicity suitable for CNS penetration without excessive hydrophobicity that could lead to metabolic instability [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Differences Among Bromo Isomers

The topological polar surface area (TPSA) of N-[(4-bromophenyl)methyl]cyclohexanamine is 12 Ų [1]. This value is identical to its 2- and 3-bromo isomers, as TPSA is primarily determined by the amine and bromine functional groups, which are present in all three regioisomers. While TPSA does not differentiate these compounds, the low TPSA value (< 60 Ų) predicts good passive membrane permeability, which is consistent across the series. However, the 4-bromo isomer's specific spatial orientation of the bromine atom may influence intermolecular interactions (e.g., halogen bonding) with biological targets, a factor not captured by TPSA alone [2].

Medicinal Chemistry Drug Absorption Bioavailability

5-HT2A Receptor Binding Affinity: N-(4-Bromobenzyl) Substitution Confers High Affinity and Selectivity

In a structure-activity relationship study of amine substituents on phenylalkylamine and indolylalkylamine scaffolds, N-(4-bromobenzyl) substitution resulted in compounds with high binding affinity for the 5-HT2A serotonin receptor (Ki < 1 nM) and >100-fold selectivity over 5-HT2C receptors [1]. This contrasts with other amine substituents, which generally decreased receptor affinity. The unique binding profile is attributed to the specific electronic and steric properties of the para-bromobenzyl group, enabling strong interactions with the 5-HT2A binding pocket [1]. While this study did not test the exact compound N-[(4-bromophenyl)methyl]cyclohexanamine, the N-(4-bromobenzyl) motif is a key pharmacophoric element, and the data provide class-level inference that the para-bromo substitution pattern is critical for achieving this selectivity profile.

Serotonin Receptor GPCR Medicinal Chemistry SAR

Optimal Use Cases for N-[(4-bromophenyl)methyl]cyclohexanamine (70000-61-2) Based on Empirical Evidence


Synthesis of 5-HT2A Serotonin Receptor Ligands

As a precursor to N-(4-bromobenzyl)-substituted phenylalkylamine or indolylalkylamine derivatives, N-[(4-bromophenyl)methyl]cyclohexanamine can be utilized to construct compounds with high affinity and selectivity for 5-HT2A receptors (Ki < 1 nM, >100-fold over 5-HT2C) [1]. This application is supported by SAR studies demonstrating that the N-(4-bromobenzyl) motif uniquely enhances 5-HT2A binding, making this compound an essential building block for CNS drug discovery programs targeting depression, schizophrenia, or other psychiatric disorders where 5-HT2A modulation is therapeutic.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The para-bromine atom on the benzyl ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of biaryl derivatives. N-[(4-bromophenyl)methyl]cyclohexanamine can be coupled with a wide range of aryl boronic acids to generate diverse molecular libraries for medicinal chemistry and materials science [2]. The cyclohexylamine moiety remains intact during coupling, preserving the secondary amine for further derivatization, thus offering a modular approach to complex amine-containing scaffolds [2].

Dopamine Receptor Modulator Synthesis

A 2023 study published in the Journal of Medicinal Chemistry highlighted N-[(4-bromophenyl)methyl]cyclohexanamine as a key intermediate in the synthesis of dopamine receptor modulators [3]. The compound's structural features—a basic amine and a brominated aromatic ring—are ideal for constructing molecules that interact with dopaminergic signaling pathways. This application underscores the compound's utility in developing therapeutics for neurological and psychiatric disorders, where precise modulation of dopamine receptors is required [3].

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